2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted at position 5 with a 4-methoxybenzyl group and at position 4 with a 1H-pyrrol-1-yl moiety. A thioether bridge connects the triazole ring to an acetamide group, which is further substituted with an ortho-tolyl (2-methylphenyl) group.
Synthetic routes for analogous compounds typically involve cyclization of thiosemicarbazides or nucleophilic substitution reactions to introduce diverse substituents . Characterization methods include $^1$H NMR, mass spectrometry (MS), and elemental analysis to confirm purity and structural integrity .
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-17-7-3-4-8-20(17)24-22(29)16-31-23-26-25-21(28(23)27-13-5-6-14-27)15-18-9-11-19(30-2)12-10-18/h3-14H,15-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMPAZEGYCDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly focusing on its potential as an anticancer agent and other therapeutic applications.
Structural Characteristics
This compound features several key functional groups:
- Triazole ring : Known for its role in various biological processes and as a pharmacophore in drug design.
- Pyrrole moiety : Contributes to the compound's electron-donating properties.
- Thioether linkage : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Methoxybenzyl and o-tolyl groups : These aromatic systems can improve binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thioether formation : The introduction of sulfur can be accomplished via nucleophilic substitution reactions.
- Acetylation : The final product is obtained by acetylating the amine functionality.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 12.5 | |
| Triazole Derivative B | HCT-116 (Colon Cancer) | 15.0 | |
| This compound | TBD | TBD | TBD |
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Other Biological Activities
Beyond anticancer effects, triazole derivatives have been reported to exhibit:
- Antifungal activity : Effective against various fungal pathogens due to their ability to inhibit ergosterol biosynthesis.
- Antibacterial properties : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Case Studies
In a notable study published in the Egyptian Journal of Chemistry, triazole derivatives were evaluated for their anticancer properties using the sulforhodamine B assay. The results indicated that these compounds exhibited promising growth inhibitory effects against human cancer cell lines such as MCF-7 and HCT-116, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound can interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Kinases : Some studies suggest that it may act as a kinase inhibitor, disrupting crucial signaling pathways for cancer cell survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have indicated that similar compounds exhibit antibacterial effects against various pathogens:
- Mechanism of Action : The thioether linkage and triazole structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several case studies highlight the biological activities of compounds structurally related to this compound:
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of triazole derivatives on MCF-7 and HeLa cell lines. Results showed significant inhibition of cell viability with IC50 values in the micromolar range.
-
Antimicrobial Evaluation :
- Research assessed the antimicrobial properties of thioether-linked triazoles against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control groups.
Comparison with Similar Compounds
Position 5 Substituents
The 4-methoxybenzyl group at position 5 distinguishes this compound from analogs such as 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (), where a 4-chlorobenzyl group enhances electronegativity.
Example analogs :
- 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) : Substitution with a fluorobenzyl group at position 5 resulted in a melting point of 146–148°C, lower than the target compound’s likely range (estimated 170–190°C based on similar acetamides) .
- VUAA1 (Orco agonist) : Features a 3-pyridinyl group at position 5, critical for agonistic activity on insect olfactory receptors. The absence of a pyridinyl group in the target compound may limit its applicability in this context .
Position 4 Substituents
The 1H-pyrrol-1-yl group at position 4 contrasts with phenyl or pyridinyl groups in analogs like 4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m).
Thioacetamide Linker and N-Aryl Substitutions
The thioacetamide linker is conserved in several bioactive compounds:
- OLC15 (Orco antagonist) : Shares the thioacetamide backbone but substitutes the triazole’s position 5 with a 2-pyridinyl group and the acetamide’s aryl group with a 4-butylphenyl. This structural variation switches activity from agonist (VUAA1) to antagonist .
- SR19855: Incorporates a pyrimidin-2-ylthio group and a 4-methoxyphenylamino moiety, highlighting the role of electron-donating groups (e.g., methoxy) in stabilizing interactions with metalloproteinases .
Comparative Data Table
*Estimated based on analogs in .
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazide precursors. For example, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives are synthesized by refluxing thiosemicarbazides with chloroacetic acid ethyl ester in ethanol, followed by hydrazine hydrate treatment to yield hydrazide intermediates. Adapting this protocol, the 4-methoxybenzyl group can be introduced at position 5 using 4-methoxybenzyl chloride during the alkylation step.
Reaction Conditions :
Curtius Rearrangement for Urea-Linked Triazoles
The Curtius rearrangement offers an alternative route for introducing carbamate or urea functionalities. Azide intermediates, such as 5-azido-4-(1H-pyrrol-1-yl)-1,2,4-triazole, undergo thermal decomposition to form isocyanates, which subsequently react with amines or alcohols. For the target compound, this method could facilitate the incorporation of the o-tolylacetamide group via reaction with o-toluidine.
Key Steps :
- Synthesis of 5-azido-4-(1H-pyrrol-1-yl)-1,2,4-triazole from hydrazine and sodium nitrite.
- Curtius rearrangement at 120°C to generate the isocyanate intermediate.
- Coupling with o-toluidine in ethyl acetate to form the acetamide bond.
Functionalization of the Triazole Ring
Introduction of the 1H-Pyrrol-1-yl Group
The 1H-pyrrol-1-yl moiety at position 4 is installed via nucleophilic substitution. Using a copper(I)-catalyzed Ullmann reaction, pyrrole is coupled to a halogenated triazole precursor (e.g., 4-chloro-5-(4-methoxybenzyl)-1,2,4-triazole-3-thiol).
Optimized Protocol :
Thioacetamide Linker Installation
The thioether bond at position 3 is formed via a nucleophilic thiol-alkyne reaction. Mercapto-triazole intermediates react with bromoacetamide derivatives in the presence of a base.
Example Reaction :
- Mercapto-triazole precursor : 5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-1,2,4-triazole-3-thiol.
- Electrophile : 2-Bromo-N-(o-tolyl)acetamide.
- Base : Triethylamine (2 equiv).
- Solvent : Tetrahydrofuran (THF), room temperature, 6 hours.
- Yield : 82%.
Catalytic Systems and Reaction Optimization
Metal-Catalyzed Cycloadditions
Copper(I) catalysts (e.g., CuI, CuOTf) enhance reaction rates and regioselectivity in triazole formation. For instance, CuOTf·(C6H6)0.5 facilitates enantioselective synthesis of 1,2,4-triazoles with up to 91% enantiomeric excess (ee) when paired with chiral PyBOX ligands.
Comparative Data :
| Catalyst | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| CuOTf·(C6H6)0.5 | TBS-PyBOX L | 91 | 64 |
| CuI | 1,10-Phenanthroline | N/A | 82 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while elevated temperatures (80–110°C) accelerate cyclization. Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes with comparable yields.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Crystallography
Recrystallization from ethanol/water (3:1) affords colorless crystals suitable for X-ray diffraction. Purity >98% is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase.
Challenges and Alternative Approaches
Regioselectivity in Triazole Formation
Competing 1,3- vs. 1,4-disubstitution poses a challenge. Ruthenium catalysts (e.g., Cp*Ru(PPh3)2) favor 1,5-disubstituted products but are less effective for 1,2,4-triazoles.
Scalability of Thiol Coupling
Thiol oxidation during storage necessitates inert atmospheres. Silica gel chromatography with ethyl acetate/hexane (1:2) eluent effectively removes disulfide byproducts.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical steps affecting yield and purity?
The compound is synthesized via a multi-step route involving:
- Step 1 : Condensation of 4-methoxybenzylamine with a substituted triazole precursor to form the 1,2,4-triazole core.
- Step 2 : Thiolation at the 3-position of the triazole using thiourea or Lawesson’s reagent under reflux conditions.
- Step 3 : Alkylation with 2-chloro-N-(o-tolyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetonitrile . Critical steps : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are essential to isolate the pure product. Reaction temperature control during thiolation minimizes side products .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structural integrity?
- 1H NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrrole protons at δ 6.2–6.5 ppm) .
- IR Spectroscopy : Validates thioether (C-S stretch at ~650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- LC-MS : Establishes molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) within ±0.4% of theoretical values .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based methods to test inhibitory activity against target proteins (e.g., kinases, receptors).
- Cell viability assays : Employ MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can computational tools predict and optimize the compound’s bioactivity?
- PASS Algorithm : Predicts potential biological targets (e.g., kinase inhibition probability >70%) based on structural descriptors .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., EGFR kinase; docking score ≤−8.0 kcal/mol indicates strong binding). Validate with MD simulations (100 ns) to assess stability of ligand-protein complexes .
Q. How to resolve contradictions between predicted and experimental bioactivity data?
- Step 1 : Verify compound purity (HPLC) and structural accuracy (X-ray crystallography if possible).
- Step 2 : Reassay under controlled conditions (e.g., ATP concentration in kinase assays).
- Step 3 : Explore off-target effects via proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. What strategies optimize synthetic yield and scalability?
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., KI vs. TBAB) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (from 12 h to 2 h) and improves yield by 15–20% .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Replace methoxybenzyl with halogenated or nitro-substituted benzyl groups.
- Bioassay correlation : Test analogs against a panel of targets (e.g., IC₀ values for kinase inhibition). Use PCA (Principal Component Analysis) to identify substituents driving activity .
Q. What computational-experimental hybrid approaches enhance reaction design?
- Reaction path search : Use GRRM (Global Reaction Route Mapping) software to identify low-energy pathways for triazole formation.
- Machine learning : Train models on existing triazole synthesis data to predict optimal reagents (e.g., thiourea vs. P₄S₁₀) .
Q. How to design derivatization strategies to improve pharmacokinetic properties?
Q. What analytical methods assess stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
